An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-61-8). Intended for researchers, chemists, and professionals in drug development, this document synthesizes publicly available data with expert interpretation of the underlying chemical principles. Key topics include the compound's molecular identity, thermal properties, solubility, and spectroscopic characteristics. Methodologies for its synthesis and analysis are also discussed to provide a holistic understanding of this important pharmaceutical intermediate, notably used in the synthesis of Sibutramine.[1][2]
Introduction
1-(4-Chlorophenyl)cyclobutanecarbonitrile is a niche yet significant organic compound primarily recognized for its role as a key intermediate in the synthesis of pharmacologically active molecules, including the anti-obesity drug Sibutramine and its metabolites.[1][2][3] A precise understanding of its physical properties is paramount for process chemists and researchers to ensure safety, optimize reaction conditions, develop robust analytical methods, and guarantee the purity of downstream products. This guide moves beyond a simple datasheet, offering insights into why these properties are what they are and how they are reliably determined.
Chemical and Molecular Identity
The foundational step in characterizing any chemical substance is to establish its unambiguous identity. 1-(4-Chlorophenyl)cyclobutanecarbonitrile is a disubstituted cyclobutane, featuring both a p-chlorophenyl group and a nitrile (cyano) group attached to the same carbon atom. This quaternary carbon is a key structural feature.
Caption: Molecular Structure of 1-(4-Chlorophenyl)cyclobutanecarbonitrile.
The key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 28049-61-8 | [1][2][4] |
| Molecular Formula | C₁₁H₁₀ClN | [2][4][5] |
| Molecular Weight | 191.66 g/mol | [1][4][5] |
| EC Number | 248-799-7 | [1][2] |
| InChI Key | XQONXPWVIZZJIL-UHFFFAOYSA-N | [1][2] |
| SMILES | Clc1ccc(cc1)C2(CCC2)C#N | [1] |
Core Physical Properties
The physical properties of a compound dictate its behavior under various conditions and are critical for handling, purification, and formulation.
Appearance and Physical State
1-(4-Chlorophenyl)cyclobutanecarbonitrile is most commonly described as a colorless to pale yellow oil at room temperature.[2][3][4] However, some sources also refer to it as a solid.[6] This apparent discrepancy can be reconciled by a reported melting point of -9°C.[5]
Scientist's Insight: A melting point below ambient temperature means the substance will exist as a liquid under typical laboratory conditions (e.g., 20-25°C). The "solid" classification may refer to its state under refrigeration or could be indicative of a highly pure, crystalline form, whereas the common "oil" appearance may result from minor impurities that depress the freezing point. For practical purposes in a research or development setting, it should be handled as a liquid.
Thermal Properties
The thermal stability and phase transition temperatures are crucial for purification via distillation and for defining safe operating temperatures.
| Thermal Property | Value | Source(s) |
| Melting Point | -9 °C (lit.) | [5] |
| Boiling Point | 295 °C (at 760 mmHg, lit.) 112 °C (at 0.5 mmHg, lit.) 90 °C (at 10⁻⁶ Torr, lit.) | [1][2][4][7] [5] [8] |
| Flash Point | 110 °C (closed cup) | [1][4] |
Scientist's Insight: The high atmospheric boiling point of 295°C is indicative of a molecule with a significant molecular weight and polarity (due to the nitrile and chloro groups), leading to strong intermolecular forces.[1][4] Such a high temperature poses a risk of thermal decomposition during distillation. Therefore, vacuum distillation is the required and preferred method for purification, as evidenced by the significantly lower boiling points reported under reduced pressure.[5][8] The flash point of 110°C classifies this substance as a combustible liquid, but not highly flammable, meaning it requires preheating to generate sufficient vapor to ignite.[4]
Density and Refractive Index
These are intensive properties that serve as excellent indicators of purity for liquid samples.
| Property | Value | Source(s) |
| Density | 1.137 g/mL at 25 °C (lit.) | [1][2][4][7] |
| Refractive Index (n_D²⁰) | 1.548 (lit.) | [1][2][4][7] |
Scientist's Insight: The density being greater than water is expected for a chlorinated aromatic compound. The refractive index is a measure of how light propagates through the substance and is highly sensitive to impurities. These two values, when measured on a synthesized batch and compared to the literature values, form a rapid and reliable quality control check.
Solubility Profile
The compound's structure, containing a non-polar chlorophenyl ring and a polar nitrile group, results in a mixed solubility profile. It is reported to be sparingly soluble in chloroform and slightly soluble in methanol.[2] Its significant hydrophobic character suggests low solubility in water but good solubility in common non-polar and moderately polar organic solvents like diethyl ether, dichloromethane, and ethyl acetate.[3]
Vapor Pressure
A vapor pressure of 0.000351 mmHg at 25°C has been reported.[4] This extremely low value confirms that the compound is not volatile under standard conditions, which is consistent with its high boiling point.
Spectroscopic and Analytical Characterization
While specific, authenticated spectra for this compound are not widely published in peer-reviewed journals, its structure allows for a confident prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct regions.
-
Aromatic Region (~7.2-7.5 ppm): The para-substituted chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to 2H.
-
Aliphatic Region (~2.0-3.0 ppm): The six protons on the cyclobutane ring are diastereotopic and will present as a series of complex multiplets.
-
-
¹³C NMR: The carbon NMR spectrum should display the following key signals:
-
Nitrile Carbon (C≡N): A weak signal expected around 120-125 ppm.
-
Aromatic Carbons: Four signals are expected: two for the protonated carbons, one for the carbon bearing the chlorine (ipso-Cl), and one for the carbon attached to the cyclobutane ring (ipso-C).
-
Quaternary Carbon: The carbon atom of the cyclobutane ring bonded to both the phenyl group and the nitrile will appear as a weak signal, likely in the 40-50 ppm range.
-
Aliphatic Carbons: The three CH₂ groups of the cyclobutane ring will show signals in the aliphatic region (~15-35 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands are:
-
C≡N Stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ , which is a definitive indicator of the nitrile group.
-
Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ .
-
C-Cl Stretch: A strong band in the fingerprint region, typically around 1015-1090 cm⁻¹ for an aryl chloride.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In an electron ionization (EI) experiment, the following would be expected:
-
Molecular Ion (M⁺): A prominent peak at m/z 191. The key feature would be the isotopic pattern of chlorine: a second peak at m/z 193 (the M+2 peak) with an intensity approximately one-third that of the m/z 191 peak, confirming the presence of a single chlorine atom.
-
Key Fragments: Fragmentation would likely involve the loss of the nitrile group (M-26) or cleavage of the cyclobutane ring.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of non-volatile compounds like this one. A reverse-phase (RP) method has been described for its analysis.[2][9]
Caption: A typical workflow for purity analysis by Reverse-Phase HPLC.
Experimental Protocol: Purity Determination by RP-HPLC[2][9]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized to achieve good peak shape and retention time.
-
Standard Preparation: Accurately weigh a reference standard of 1-(4-Chlorophenyl)cyclobutanecarbonitrile and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: Newcrom R1 reverse-phase column (or equivalent C18 column).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the chromophore (chlorophenyl group) absorbs, typically around 220-230 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Synthesis Context
Understanding the synthesis of a compound is crucial as it informs the potential impurity profile, which can in turn affect the physical properties. A common laboratory synthesis involves the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base like sodium hydride.[8]
Sources
- 1. rsc.org [rsc.org]
- 2. 1-(4-Chlorophenyl)cyclobutanecarbonitrile | SIELC Technologies [sielc.com]
- 3. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 4. Characterization of metabolites of sibutramine in primary cultures of rat hepatocytes by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. 1-(4-Chlorophenyl)cyclobutane Carbonitrile [lgcstandards.com]
- 9. 1-(4-CHLOROPHENYL)CYCLOBUTANE-1-CARBONITRILE | CAS 28049-61-8 [matrix-fine-chemicals.com]

